2-Chloroethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate

Physicochemical properties Formulation science Quality control

2-Chloroethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate (CAS 42372-36-1) is a diazonaphthoquinone (DNQ) sulfonate ester, a class of compounds widely employed as photoactive components in positive-tone photoresists and as synthetic intermediates. Its molecular structure (C12H9ClN2O4S, MW 312.73 g/mol) features a 2,1,5-DNQ chromophore esterified with 2-chloroethanol, distinguishing it from other simple alkyl or aryl esters of the same sulfonic acid core.

Molecular Formula C12H9ClN2O4S
Molecular Weight 312.73 g/mol
CAS No. 42372-36-1
Cat. No. B12677814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
CAS42372-36-1
Molecular FormulaC12H9ClN2O4S
Molecular Weight312.73 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)OCCCl
InChIInChI=1S/C12H9ClN2O4S/c13-6-7-19-20(17,18)11-3-1-2-9-8(11)4-5-10(15-14)12(9)16/h1-5H,6-7H2
InChIKeyVHZDXGOUUGRBHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloroethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate (CAS 42372-36-1) Procurement Specifications and Chemical Classification


2-Chloroethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate (CAS 42372-36-1) is a diazonaphthoquinone (DNQ) sulfonate ester, a class of compounds widely employed as photoactive components in positive-tone photoresists and as synthetic intermediates . Its molecular structure (C12H9ClN2O4S, MW 312.73 g/mol) features a 2,1,5-DNQ chromophore esterified with 2-chloroethanol, distinguishing it from other simple alkyl or aryl esters of the same sulfonic acid core [1]. This compound is listed under EINECS number 255-783-3 and is available from multiple international chemical suppliers for research and industrial development purposes.

Why 2-Chloroethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate Cannot Be Replaced by Generic DNQ Sulfonate Esters


Direct substitution with generic DNQ esters (e.g., methyl, phenyl, or tert-butyl esters) is not scientifically sound due to the unique bifunctional reactivity of the 2-chloroethyl group. While many DNQ esters serve solely as dissolution inhibitors or photoacid generators, the 2-chloroethyl moiety introduces a secondary, latent alkylating functionality. This allows for subsequent nucleophilic substitution or crosslinking reactions that are impossible with simple alkyl esters [1]. Furthermore, fundamental physicochemical properties like hydrophobicity (log P) and molecular polarizability are quantitatively different, which critically impacts formulation solubility, film compatibility, and dissolution inhibition performance in photoresist applications [2]. The evidence below demonstrates that selecting this specific ester determines the material's downstream reactivity profile and physical performance, not just its photosensitivity.

Quantitative Differentiation of 2-Chloroethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate from Closest Analogs


Comparative Molecular Weight and Heavy Atom Content

The target compound possesses a higher molecular weight and a distinct heavy atom (chlorine) compared to unsubstituted alkyl esters. This results in measurably different physical properties like density and refractive index, which are critical for optical applications. The presence of chlorine also enables unambiguous identification and quantification via elemental analysis or X-ray spectroscopy, providing a quality control advantage over chlorine-free analogs .

Physicochemical properties Formulation science Quality control

Calculated Hydrophobicity (clogP) as a Predictor of Dissolution Inhibition

In DNQ-novolac photoresists, the hydrophobic character of the photoactive compound (PAC) is a primary structural parameter correlating with dissolution inhibition efficiency [1]. The 2-chloroethyl ester is predicted to have a higher logP than the methyl ester but a lower logP than the tert-butyl ester, placing it in an intermediate hydrophobicity range that may offer a balance between inhibitor strength and developer solubility. This is a class-level inference supported by known structure-property relationships, though direct experimental logP data for this specific set of compounds is not publicly available.

Photoresist formulation Dissolution inhibition DNQ-novolac systems

Latent Alkylating Reactivity of the 2-Chloroethyl Sulfonate Group

The 2-chloroethyl sulfonate functionality is a well-characterized alkylating moiety, with the carbon-chlorine bond capable of undergoing nucleophilic substitution. A study on analogous 2-chloroethyl arenesulfonates reports that the C-Cl bond dissociation energy is approximately 78 kcal/mol, making it thermally stable at room temperature but reactive towards biological nucleophiles or under appropriate chemical conditions [1]. In contrast, the methyl ester (C-O bond energy ~85 kcal/mol) is inert under these same conditions. This latent reactivity enables applications requiring covalent modification of a matrix post-photolysis, a pathway not available with other simple esters.

Alkylating agent Chemical biology Reactive intermediates

High-Value Application Scenarios for 2-Chloroethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate


Development of Dual-Cure Photoresist or Photopatternable Coatings

Leveraging its combined DNQ photoreactivity and latent alkylating capacity [1], this compound is uniquely suited for creating dual-cure polymer films. Photolysis of the DNQ group generates an indene carboxylic acid, providing a solubility switch. Simultaneously, the intact 2-chloroethyl sulfonate can subsequently be thermally activated to crosslink nucleophilic sites on the polymer matrix, enhancing chemical and mechanical resistance beyond what is achievable with a standard DNQ ester.

Investigation of DNQ Ester Hydrophobicity-Dissolution Inhibition Correlations

Research has identified PAC hydrophobicity as a key parameter governing dissolution inhibition [1]. With its intermediate predicted logP between methyl and tert-butyl esters, this compound is an ideal tool for systematically studying the relationship between ester chain length/structure and resist performance parameters like dark erosion, development contrast, and resolution, enabling data-driven PAC selection.

Synthesis of Functionalized Photoactive Building Blocks via Nucleophilic Displacement

The chemically distinct 2-chloroethyl group provides a synthetic handle for further derivatization under mild conditions [1]. Researchers can use this compound as a platform to attach the DNQ chromophore to complex molecules, polymers, or surfaces that contain nucleophilic groups (e.g., amines, thiols, carboxylates), a capability that is absent in simple methyl or phenyl DNQ esters.

Material Science Studies on Film Uniformity and Analytical Taggants

The heavier molecular weight and unique chlorine atom, a quantitative differentiator in analysis, can serve as an intentional taggant for spectrophotometric or X-ray microanalysis studies in polymer films. This allows researchers to precisely track the distribution and leaching of the PAC within a multicomponent blend, providing quantitative data on film homogeneity that chlorine-free analogs cannot offer.

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